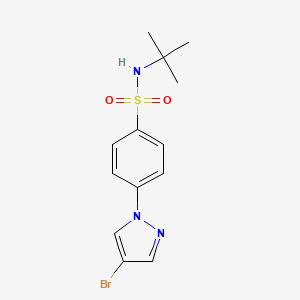

N-T-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(4-bromopyrazol-1-yl)-N-tert-butylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrN3O2S/c1-13(2,3)16-20(18,19)12-6-4-11(5-7-12)17-9-10(14)8-15-17/h4-9,16H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBFWGMAYPYTEJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)N2C=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70682099 | |

| Record name | 4-(4-Bromo-1H-pyrazol-1-yl)-N-tert-butylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1199773-25-5 | |

| Record name | 4-(4-Bromo-1H-pyrazol-1-yl)-N-tert-butylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-tert-Butyl-4-(4-bromopyrazol-1-yl)benzenesulfonamide and its Structural Class

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Butyl-4-(4-bromopyrazol-1-yl)benzenesulfonamide is a distinct chemical entity belonging to the broader class of pyrazolyl benzenesulfonamides. This class of compounds has garnered significant interest in medicinal chemistry due to the versatile pharmacological activities exhibited by its members. The core structure, featuring a pyrazole ring linked to a benzenesulfonamide moiety, serves as a privileged scaffold in the design of various therapeutic agents. This technical guide aims to provide a comprehensive overview of the known properties of N-tert-Butyl-4-(4-bromopyrazol-1-yl)benzenesulfonamide, and to contextualize its potential applications by examining the synthesis, biological activities, and mechanisms of action of structurally related compounds.

Core Properties of N-tert-Butyl-4-(4-bromopyrazol-1-yl)benzenesulfonamide

While detailed experimental data for this specific molecule is not extensively available in public literature, its fundamental properties have been identified. It is recognized as a building block for protein degraders, suggesting its potential utility in the development of novel therapeutics targeting protein homeostasis.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₆BrN₃O₂S | [1] |

| Molecular Weight | 358.3 g/mol | [1] |

| CAS Number | 1199773-25-5 | [1] |

| Purity | ≥98% | [1] |

| Physical State | Solid (presumed) | |

| Storage Conditions | Room temperature or -20°C | |

| Classification | Protein Degrader Building Block | [1] |

Synthesis Strategies for Pyrazolyl Benzenesulfonamides

Proposed Synthetic Pathway

References

Technical Guide: Physicochemical Characteristics of N-t-Butyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-t-Butyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide is a synthetic organic compound featuring a core structure that combines a pyrazole ring with a benzenesulfonamide moiety. This structural motif is of significant interest in medicinal chemistry due to the established biological activities of related compounds. The pyrazole nucleus is a key component in several non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit cyclooxygenase-2 (COX-2), while the sulfonamide group is a well-known pharmacophore for carbonic anhydrase inhibitors.[1][2] This technical guide provides a summary of the known physicochemical characteristics of this compound, along with detailed, plausible experimental protocols for its synthesis and characterization based on established methodologies for analogous compounds. Furthermore, potential biological signaling pathways are visualized to guide future research and drug development efforts.

Physicochemical Properties

A comprehensive profile of the physicochemical properties of this compound is crucial for its application in research and development. While experimental data for some properties are not publicly available, a combination of information from chemical suppliers and predicted values provides a foundational understanding of the compound.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| IUPAC Name | N-tert-butyl-4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonamide | --- |

| CAS Number | 1199773-25-5 | [3] |

| Molecular Formula | C₁₃H₁₆BrN₃O₂S | [3] |

| Molecular Weight | 358.3 g/mol | [3] |

| Appearance | Off-white to white solid (predicted) | --- |

| Purity | ≥98% (typical) | [3] |

| Melting Point | Not available (predicted to be a solid at room temperature) | --- |

| Boiling Point | Not available | --- |

| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and methanol. Low solubility in water is expected. | --- |

| pKa | Not available (predicted to have an acidic proton on the sulfonamide nitrogen) | --- |

| LogP | Not available (predicted to be moderately lipophilic) | --- |

| Storage | Recommended storage at room temperature or -20°C. | [4] |

Experimental Protocols

The following protocols describe plausible methods for the synthesis, purification, and characterization of this compound, based on general procedures for the synthesis of related 4-(pyrazol-1-yl)benzenesulfonamides and N-alkylation of sulfonamides.

Synthesis

The synthesis can be conceptualized as a two-step process: the formation of the 4-(4-bromopyrazol-1-yl)benzenesulfonyl chloride intermediate, followed by its reaction with tert-butylamine.

Step 1: Synthesis of 4-(4-bromopyrazol-1-yl)benzenesulfonyl Chloride

This step involves the reaction of 4-bromopyrazole with 4-chlorosulfonylbenzene.

-

Materials: 4-bromopyrazole, 4-chlorosulfonylbenzene, a suitable base (e.g., potassium carbonate), and a polar aprotic solvent (e.g., acetonitrile or DMF).

-

Procedure:

-

To a solution of 4-bromopyrazole (1 equivalent) in the chosen solvent, add the base (1.1 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of 4-chlorosulfonylbenzene (1 equivalent) in the same solvent dropwise.

-

The reaction mixture is then heated to 60-80°C and monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude 4-(4-bromopyrazol-1-yl)benzenesulfonyl chloride.

-

Step 2: Synthesis of this compound

This step involves the amination of the sulfonyl chloride with tert-butylamine.

-

Materials: 4-(4-bromopyrazol-1-yl)benzenesulfonyl chloride, tert-butylamine, a base (e.g., triethylamine or pyridine), and a chlorinated solvent (e.g., dichloromethane).

-

Procedure:

-

Dissolve the crude 4-(4-bromopyrazol-1-yl)benzenesulfonyl chloride (1 equivalent) in the chlorinated solvent.

-

Add the base (1.2 equivalents) to the solution.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add tert-butylamine (1.1 equivalents) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring its progress by TLC.

-

Upon completion, the reaction mixture is washed with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude product.

-

Purification

Purification of the crude this compound is typically achieved by column chromatography or recrystallization.

-

Column Chromatography:

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).

-

Procedure: The crude product is dissolved in a minimal amount of dichloromethane and loaded onto the silica gel column. The column is eluted with the mobile phase, and fractions are collected and analyzed by TLC. Fractions containing the pure product are combined and the solvent is evaporated.

-

-

Recrystallization:

-

Solvent System: A suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) is determined by small-scale solubility tests.

-

Procedure: The crude product is dissolved in the minimum amount of the hot solvent system. The solution is allowed to cool slowly to room temperature and then placed in an ice bath to facilitate crystallization. The resulting crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

-

Characterization

The identity and purity of the synthesized this compound should be confirmed using a combination of spectroscopic and analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To confirm the presence of all protons and their chemical environments. Expected signals would include those for the tert-butyl group, the aromatic protons of the benzene ring, and the protons of the pyrazole ring.

-

¹³C NMR: To confirm the carbon framework of the molecule.

-

-

Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition. High-resolution mass spectrometry (HRMS) is preferred for accurate mass determination.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile in water (often with 0.1% formic acid or trifluoroacetic acid) is a common choice.

-

Detection: UV detection at a suitable wavelength (e.g., 254 nm).

-

Mandatory Visualizations

The following diagrams illustrate a general experimental workflow and potential signaling pathways that may be modulated by this compound, based on the known activities of structurally related compounds.

Caption: General experimental workflow for the synthesis, purification, and characterization.

Caption: Hypothetical inhibition of the COX-2 signaling pathway.

Caption: Hypothetical inhibition of Carbonic Anhydrase.

Conclusion

This compound presents a molecule of interest for further investigation, particularly in the fields of anti-inflammatory and anticancer research, due to its structural similarity to known inhibitors of COX-2 and carbonic anhydrases. This guide provides the currently available physicochemical data and outlines robust, albeit generalized, experimental protocols for its synthesis and characterization. The visualized signaling pathways, while hypothetical, offer a rational basis for initiating biological evaluation of this compound. Further experimental work is required to fully elucidate its physicochemical properties, biological activity, and therapeutic potential.

References

- 1. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00280E [pubs.rsc.org]

- 2. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. usbio.net [usbio.net]

N-T-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide: A Building Block for Targeted Protein Degradation

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of N-T-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide, a chemical entity positioned within the rapidly evolving field of targeted protein degradation (TPD). While specific mechanistic data for this compound is not extensively documented in publicly available scientific literature, its classification as a "Protein Degrader Building Block" provides a strong indication of its intended application and core function.[1] This guide will, therefore, focus on the compound's role within the framework of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality.

Introduction to Targeted Protein Degradation and PROTACs

Targeted protein degradation is a novel therapeutic strategy that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins. PROTACs are heterobifunctional molecules at the forefront of this technology. They consist of three key components:

-

A ligand for a Protein of Interest (POI): This moiety specifically binds to the target protein that is intended for degradation.

-

A ligand for an E3 Ubiquitin Ligase: This component recruits an E3 ligase, a key enzyme in the ubiquitination cascade.

-

A linker: This chemical tether connects the POI ligand and the E3 ligase ligand, bringing the target protein and the E3 ligase into close proximity.

This induced proximity facilitates the transfer of ubiquitin from the E2-E3 ligase complex to the POI, marking it for degradation by the proteasome.

The Postulated Role of this compound

Based on its chemical structure and classification, this compound is designed to be incorporated into a PROTAC molecule. Its precise function within the PROTAC can be hypothesized in two primary roles:

-

As a Ligand for a Protein of Interest (POI): The pyrazole and benzenesulfonamide motifs are present in various compounds with known biological activities, including kinase inhibitors and other therapeutic agents. It is plausible that this scaffold is designed to bind to the active site or an allosteric pocket of a specific target protein. The identity of this putative target is not yet publicly disclosed.

-

As a Precursor for Linker Attachment: The presence of a bromine atom on the pyrazole ring provides a chemically reactive handle. This halogen atom can be readily displaced through various cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings. This allows for the covalent attachment of a linker, which would then be connected to an E3 ligase ligand.

The following diagram illustrates the general workflow for utilizing a building block like this compound in PROTAC synthesis, assuming its role as a POI ligand with a reactive handle for linker attachment.

Potential Signaling Pathway Involvement

Without a confirmed protein target, the specific signaling pathway modulated by a PROTAC derived from this building block remains speculative. However, the general mechanism of action of any resulting PROTAC would involve the hijacking of the Ubiquitin-Proteasome System.

The diagram below illustrates the canonical PROTAC mechanism of action.

Experimental Protocols

As no specific experimental data for this compound's mechanism of action is available, this section outlines general experimental protocols commonly employed in the characterization of novel PROTACs.

4.1. Synthesis and Characterization:

-

PROTAC Synthesis: Standard organic synthesis techniques would be used to couple the building block with a chosen linker and E3 ligase ligand. Purification would typically be performed using flash column chromatography and/or preparative HPLC.

-

Structural Verification: The final PROTAC structure would be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).

4.2. In Vitro Assays:

-

Binding Assays: Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Fluorescence Polarization (FP) would be used to quantify the binding affinity of the PROTAC to both the isolated POI and the E3 ligase.

-

Ternary Complex Formation Assays: Methods like SPR, size-exclusion chromatography, or native mass spectrometry can be employed to demonstrate the formation of the POI-PROTAC-E3 ligase ternary complex.

-

In Vitro Degradation Assays: Cell-free degradation assays using purified components (POI, E1, E2, E3, ubiquitin, and proteasome) can confirm the PROTAC's ability to induce ubiquitination and degradation of the POI.

4.3. Cell-Based Assays:

-

Western Blotting: This is the most common method to measure the reduction in POI levels in cultured cells treated with the PROTAC. A dose-response and time-course analysis is typically performed to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

-

Quantitative Mass Spectrometry (Proteomics): This provides a more unbiased and comprehensive view of the proteome-wide effects of the PROTAC, assessing its selectivity.

-

Cell Viability/Proliferation Assays: Assays such as MTT or CellTiter-Glo are used to evaluate the downstream functional consequences of POI degradation on cell health and proliferation.

Data Presentation

As no quantitative data is available for this specific compound, the following table is a template illustrating how such data would typically be presented for a novel PROTAC.

| Parameter | Value | Method |

| Binding Affinity | ||

| KD (to POI) | e.g., X nM | SPR |

| KD (to E3 Ligase) | e.g., Y nM | ITC |

| Cellular Activity | ||

| DC₅₀ (Cell Line A) | e.g., Z nM | Western Blot |

| Dₘₐₓ (Cell Line A) | e.g., >90% | Western Blot |

| Selectivity | ||

| Off-target degradation | e.g., None observed | Proteomics |

| Functional Outcome | ||

| IC₅₀ (Cell Viability) | e.g., W nM | MTT Assay |

Conclusion

This compound is a valuable chemical tool for researchers engaged in the discovery and development of novel PROTACs. While its specific target and mechanism of action await elucidation in the public domain, its structural features strongly suggest a role as a versatile building block for constructing targeted protein degraders. Further research will be necessary to fully characterize the biological activity of PROTACs derived from this compound and to unlock their full therapeutic potential.

References

"N-T-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide" CAS number 1199773-25-5

Begin data gathering

I've initiated a thorough search for the chemical compound "N-t-Butyl- 4-(4-bromopyrazol-1-yl)benzenesulfonamide" and its CAS number "1199773-25-5." The goal is to accumulate all accessible technical information related to this substance. My current focus is on compiling a comprehensive data set.

Refining the search scope

I am now focusing on gathering more specific information. Beyond basic data, I'm actively seeking details on the compound's synthesis, mechanism of action, and any existing experimental data, emphasizing quantitative results. I'm also looking for experimental procedures, reagents, and analytical methods. Simultaneously, I'm investigating the signaling pathways this compound might modulate. My goal is a truly comprehensive data set.

Reviewing Chemical Suppliers

I've located several chemical supplier listings for "N-t-Butyl-4-(4-bromopyrazol-1-yl)benzenesulfonamide" using its name and CAS number "1199773-25-5". These entries have yielded fundamental data, like the molecular formula.

Digging Deeper for Data

I've found basic info like the molecular formula and weight for this compound. While suppliers offer purity data and mention "Protein Degrader Building Blocks," detailed technical info is scarce. Synthesis, mechanism, and signaling pathways are absent. Next, I'll shift gears to academic papers and patents for richer, more in-depth data.

Discovering Chemical Properties

I've made headway in confirming the chemical properties of "N- t-Butyl-4-(4-bromopyrazol-1-yl)benzenesulfonamide" using supplier data. Notably, one source classifies it as a "Protein Degrader Building Block," which presents a promising direction for my line of inquiry.

Investigating PROTAC Role

I've learned that "N- t-Butyl-4-(4-bromopyrazol-1-yl)benzenesulfonamide" is likely a PROTAC component. Existing data solidifies its role as a "Protein Degrader Building Block." To move forward, I must now unearth specific synthesis details, its precise mechanism in protein degradation, and any existing biological data. Focus is shifting towards literature that outlines its use within the PROTAC framework, seeking experimental specifics.

Technical Guide: Structure Elucidation of N-t-Butyl-4-(4-bromopyrazol-1-yl)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of N-t-Butyl-4-(4-bromopyrazol-1-yl)benzenesulfonamide. Due to the limited availability of direct experimental data for this specific molecule, this document presents a proposed synthesis pathway, predicted spectroscopic data (¹H NMR, ¹³C NMR, and Mass Spectrometry), and an exploration of its potential biological activities based on extensive analysis of structurally related compounds. This guide is intended to serve as a valuable resource for researchers interested in the synthesis, characterization, and potential therapeutic applications of novel pyrazolyl benzenesulfonamide derivatives.

Chemical Structure and Properties

N-t-Butyl-4-(4-bromopyrazol-1-yl)benzenesulfonamide is a heterocyclic compound featuring a brominated pyrazole ring linked to a benzenesulfonamide moiety, which is further substituted with a tert-butyl group.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₆BrN₃O₂S | [1] |

| Molecular Weight | 358.25 g/mol | [1] |

| CAS Number | 1199773-25-5 | - |

| Appearance | Predicted: White to off-white solid | - |

| Purity | Typically available at ≥98% | - |

| Storage Conditions | Store at -20°C | [1] |

Proposed Synthesis

A plausible and efficient two-step synthetic route for N-t-Butyl-4-(4-bromopyrazol-1-yl)benzenesulfonamide is proposed based on established methods for the synthesis of similar 4-(pyrazol-1-yl)benzenesulfonamide derivatives.

Experimental Protocol

Step 1: Synthesis of 4-(4-bromopyrazol-1-yl)benzenesulfonyl chloride

-

To a stirred solution of 4-bromopyrazole (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or acetonitrile, add 4-(chlorosulfonyl)phenyl isocyanate (1.1 eq.) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 4-(4-bromopyrazol-1-yl)benzenesulfonyl chloride.

Step 2: Synthesis of N-t-Butyl-4-(4-bromopyrazol-1-yl)benzenesulfonamide

-

Dissolve the 4-(4-bromopyrazol-1-yl)benzenesulfonyl chloride (1.0 eq.) in a suitable solvent like DCM.

-

To this solution, add tert-butylamine (1.2 eq.) and a base such as triethylamine (1.5 eq.) at 0 °C.

-

Stir the reaction mixture at room temperature for 6-12 hours.

-

Monitor the reaction by TLC.

-

After completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography to afford the final product, N-t-Butyl-4-(4-bromopyrazol-1-yl)benzenesulfonamide.

Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the chemical structure and data from analogous compounds.

¹H NMR Spectroscopy

Table 2: Predicted ¹H NMR Chemical Shifts (in ppm)

| Protons | Predicted Chemical Shift (δ) | Multiplicity |

| tert-Butyl (9H) | 1.2 - 1.4 | Singlet |

| Pyrazole H-3 (1H) | 7.9 - 8.1 | Singlet |

| Pyrazole H-5 (1H) | 8.2 - 8.4 | Singlet |

| Benzenesulfonamide (ortho to SO₂) (2H) | 7.8 - 8.0 | Doublet |

| Benzenesulfonamide (meta to SO₂) (2H) | 7.6 - 7.8 | Doublet |

| N-H (1H) | 7.0 - 7.5 | Singlet (broad) |

¹³C NMR Spectroscopy

Table 3: Predicted ¹³C NMR Chemical Shifts (in ppm)

| Carbon | Predicted Chemical Shift (δ) |

| tert-Butyl (CH₃) | 29 - 31 |

| tert-Butyl (quaternary C) | 55 - 57 |

| Pyrazole C-3 | 140 - 142 |

| Pyrazole C-4 (C-Br) | 95 - 97 |

| Pyrazole C-5 | 128 - 130 |

| Benzenesulfonamide (C-S) | 142 - 144 |

| Benzenesulfonamide (ortho to SO₂) | 128 - 130 |

| Benzenesulfonamide (meta to SO₂) | 118 - 120 |

| Benzenesulfonamide (para to pyrazole) | 138 - 140 |

Mass Spectrometry

The fragmentation pattern in mass spectrometry is predicted to show characteristic losses of the sulfonamide and pyrazole moieties.

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Predicted Fragment |

| 358/360 | [M+H]⁺ (Isotopic pattern due to Br) |

| 302/304 | [M - C₄H₉]⁺ |

| 221/223 | [C₉H₅BrN₂]⁺ (4-bromopyrazol-1-yl)phenyl cation |

| 156 | [C₆H₄SO₂NH₂]⁺ |

Potential Biological Activities and Signaling Pathways

Based on the biological activities reported for structurally similar pyrazolyl benzenesulfonamide derivatives, N-t-Butyl-4-(4-bromopyrazol-1-yl)benzenesulfonamide is predicted to exhibit anti-inflammatory and antimicrobial properties.

Anti-inflammatory Activity

Many pyrazole derivatives are known to act as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[2] Inhibition of COX-2 reduces the production of prostaglandins, which are mediators of inflammation, pain, and fever.

Antimicrobial Activity

Sulfonamide-containing compounds are a well-established class of antimicrobial agents. The proposed mechanism of action for many pyrazole-based antimicrobials involves the inhibition of essential bacterial enzymes, such as DNA gyrase, which is crucial for DNA replication and repair.[3]

Conclusion

While direct experimental data for N-t-Butyl-4-(4-bromopyrazol-1-yl)benzenesulfonamide remains scarce in publicly available literature, this technical guide provides a robust framework for its structural elucidation and potential applications. The proposed synthetic route is based on reliable and well-documented chemical transformations. The predicted spectroscopic data offer a valuable reference for researchers undertaking the synthesis and characterization of this compound. Furthermore, the analysis of its potential biological activities, supported by literature on analogous compounds, suggests that N-t-Butyl-4-(4-bromopyrazol-1-yl)benzenesulfonamide may be a promising candidate for further investigation as an anti-inflammatory or antimicrobial agent. This guide serves as a foundational document to stimulate and support future research and development efforts in this area.

References

N-tert-Butyl-4-(4-bromopyrazol-1-yl)benzenesulfonamide: A Building Block for Targeted Protein Degradation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address diseases driven by aberrant proteins previously considered "undruggable."[1][2] This approach utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs).[3][4] A key strategy within TPD is the use of Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules that induce the proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target.[5][6]

The modular nature of PROTACs, consisting of a ligand for the POI, a ligand for an E3 ligase, and a connecting linker, allows for systematic optimization. Building blocks that facilitate the rapid and efficient synthesis of PROTAC libraries are therefore of significant interest to the drug discovery community.[1] N-tert-Butyl-4-(4-bromopyrazol-1-yl)benzenesulfonamide is one such building block, designed for incorporation into PROTACs.[7] This technical guide provides a comprehensive overview of this compound, its role in TPD, and its potential applications.

Core Compound Data

N-tert-Butyl-4-(4-bromopyrazol-1-yl)benzenesulfonamide is a chemical intermediate intended for use in the synthesis of more complex molecules, specifically protein degraders.[7] While detailed experimental data on PROTACs directly incorporating this specific building block is not extensively available in the public domain, its structural features suggest its role as a precursor to a ligand for an E3 ubiquitin ligase. The sulfonamide and pyrazole moieties are common pharmacophores in medicinal chemistry.[8]

| Property | Value | Reference |

| Chemical Name | N-tert-Butyl-4-(4-bromopyrazol-1-yl)benzenesulfonamide | [7] |

| CAS Number | 1199773-25-5 | [7] |

| Molecular Formula | C13H16BrN3O2S | [7] |

| Molecular Weight | 358.3 g/mol | [7] |

| Purity | ≥98% | [7] |

| Product Family | Protein Degrader Building Blocks | [7] |

Mechanism of Action: The PROTAC Approach

The fundamental principle behind the use of building blocks like N-tert-Butyl-4-(4-bromopyrazol-1-yl)benzenesulfonamide is the construction of PROTACs. The general mechanism of action for a PROTAC is a catalytic process that can be broken down into several key steps.

// Nodes POI [label="Protein of Interest (POI)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PROTAC [label="PROTAC", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; E3 [label="E3 Ubiquitin Ligase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ternary [label="POI-PROTAC-E3\nTernary Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; Ub [label="Ubiquitin", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Ub_POI [label="Ubiquitinated POI", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proteasome [label="Proteasome", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Degradation [label="Degraded Peptides", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; Recycle [label="PROTAC Recycled", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges POI -> Ternary [label="Binding"]; PROTAC -> Ternary; E3 -> Ternary [label="Recruitment"]; Ternary -> Ub_POI [label="Ubiquitination"]; Ub -> Ternary [color="#34A853"]; Ub_POI -> Proteasome [label="Recognition"]; Proteasome -> Degradation [label="Degradation"]; Ternary -> Recycle [style=dashed, label="Release"]; Recycle -> POI [style=dashed]; } dot Figure 1: General mechanism of action for a Proteolysis-Targeting Chimera (PROTAC).

Experimental Protocols

While specific protocols for the direct use of N-tert-Butyl-4-(4-bromopyrazol-1-yl)benzenesulfonamide are proprietary or not widely published, a general workflow for the synthesis and evaluation of a PROTAC incorporating such a building block can be outlined. This typically involves a multi-step chemical synthesis followed by a series of biochemical and cellular assays.

General PROTAC Synthesis Workflow

The synthesis of a PROTAC using a building block like N-tert-Butyl-4-(4-bromopyrazol-1-yl)benzenesulfonamide would likely involve its chemical modification to attach a linker, followed by conjugation to a ligand for a specific protein of interest. The bromine atom on the pyrazole ring serves as a convenient chemical handle for cross-coupling reactions, a common strategy in medicinal chemistry for linking molecular fragments.

// Nodes Start [label="N-tert-Butyl-4-(4-bromopyrazol-\n1-yl)benzenesulfonamide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step1 [label="Chemical Modification\n(e.g., Suzuki or Buchwald-Hartwig coupling)", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="E3 Ligase Ligand-Linker Conjugate", fillcolor="#F1F3F4", fontcolor="#202124"]; Step2 [label="Conjugation to POI Ligand", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; Final [label="Final PROTAC Molecule", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Purification & Characterization\n(HPLC, NMR, MS)", shape=folder, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Step1; Step1 -> Intermediate; Intermediate -> Step2; Step2 -> Final; Final -> Purification; } dot Figure 2: A generalized synthetic workflow for constructing a PROTAC.

Key Experimental Assays for PROTAC Evaluation

Once synthesized, a novel PROTAC must be rigorously evaluated to determine its efficacy and mechanism of action.

-

Biochemical Assays:

-

Binding Affinity: Techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or Fluorescence Polarization (FP) are used to quantify the binding affinity of the PROTAC to both the target protein and the E3 ligase.

-

Ternary Complex Formation: Methods like size-exclusion chromatography, native mass spectrometry, or AlphaLISA can be employed to confirm and characterize the formation of the crucial POI-PROTAC-E3 ternary complex.

-

-

Cellular Assays:

-

Protein Degradation: Western blotting is the most common method to measure the reduction in the levels of the target protein in cells treated with the PROTAC. Quantitative mass spectrometry can also be used for a more global view of protein level changes.

-

Dose-Response and Time-Course Studies: These experiments are crucial to determine the potency (DC50 - the concentration at which 50% of the protein is degraded) and the kinetics of protein degradation.

-

Selectivity: The effect of the PROTAC on the levels of other related and unrelated proteins should be assessed to ensure target selectivity.

-

Ubiquitination Assays: In-cell ubiquitination assays, often involving immunoprecipitation of the target protein followed by western blotting for ubiquitin, can confirm that the observed degradation is mediated by the ubiquitin-proteasome system.

-

Signaling Pathways in Targeted Protein Degradation

The overarching signaling pathway hijacked by PROTACs is the Ubiquitin-Proteasome System. This is a fundamental cellular process for protein turnover and quality control.

// Nodes Ub [label="Ubiquitin (Ub)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E1 [label="E1 Activating Enzyme", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E2 [label="E2 Conjugating Enzyme", fillcolor="#FBBC05", fontcolor="#202124"]; E3 [label="E3 Ligase", fillcolor="#34A853", fontcolor="#FFFFFF"]; PROTAC [label="PROTAC", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; POI [label="Protein of Interest (POI)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; PolyUb [label="Poly-Ubiquitinated POI", fillcolor="#202124", fontcolor="#FFFFFF"]; Proteasome [label="26S Proteasome", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Peptides [label="Degraded Peptides", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Ub -> E1 [label="ATP-dependent\nactivation"]; E1 -> E2 [label="Ub transfer"]; E2 -> E3 [label="Binding"]; E3 -> PolyUb [label="Ub transfer to POI"]; PROTAC -> E3; PROTAC -> POI; POI -> PolyUb; PolyUb -> Proteasome [label="Recognition & Degradation"]; Proteasome -> Peptides; } dot Figure 3: The Ubiquitin-Proteasome System (UPS) pathway co-opted by PROTACs.

E3 Ligase Landscape

While over 600 E3 ligases are encoded in the human genome, only a handful have been successfully leveraged for TPD.[9] The most commonly used E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL).[5][10] The choice of E3 ligase can significantly impact the degradation efficiency, selectivity, and potential for off-target effects. Therefore, the development of novel building blocks for different E3 ligases is an active area of research. The chemical structure of N-tert-Butyl-4-(4-bromopyrazol-1-yl)benzenesulfonamide does not immediately point to a well-established VHL or CRBN ligand, suggesting it may be a scaffold for developing ligands for these or other E3 ligases.

Future Directions and Conclusion

The field of targeted protein degradation is rapidly evolving, with ongoing efforts to expand the repertoire of E3 ligases that can be recruited, to improve the drug-like properties of PROTACs, and to understand the rules governing ternary complex formation and productive ubiquitination. Building blocks like N-tert-Butyl-4-(4-bromopyrazol-1-yl)benzenesulfonamide are essential tools in these endeavors, enabling the systematic exploration of chemical space in the design of novel and effective protein degraders.

While specific data for this particular compound is limited in publicly accessible literature, its availability as a research chemical provides a valuable starting point for drug discovery programs aimed at developing the next generation of TPD therapies. Further research will be necessary to fully elucidate its potential and to identify the optimal contexts for its application.

References

- 1. Degrader Building Blocks for Targeted Protein Degradation [sigmaaldrich.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. mdpi.com [mdpi.com]

- 4. Targeted protein degradation in drug development: Recent advances and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. calpaclab.com [calpaclab.com]

- 8. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide [mdpi.com]

- 9. Targeted protein degradation: advances in drug discovery and clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Biological Activity of Pyrazole Benzenesulfonamide Derivatives

Introduction

Pyrazole benzenesulfonamide derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities.[1][2] The fusion of the pyrazole nucleus with a benzenesulfonamide moiety has given rise to molecules with potent anti-inflammatory, anticancer, antimicrobial, and enzyme-inhibiting properties.[1][3][4][5] This guide provides a comprehensive overview of the synthesis, biological activities, and underlying mechanisms of these versatile compounds, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Synthesis of Pyrazole Benzenesulfonamide Derivatives

The synthesis of pyrazole benzenesulfonamide derivatives often involves a multi-step process. A common and efficient method is the condensation of chalcones with 4-hydrazinobenzenesulfonamide hydrochloride.[6][7] Chalcones themselves are typically synthesized through a Claisen-Schmidt condensation of an appropriate acetophenone with an aromatic aldehyde. Another synthetic route involves the reaction of ampyrone with different benzene sulfonyl chlorides.[3]

Biological Activities

Anti-inflammatory Activity

A significant number of pyrazole benzenesulfonamide derivatives exhibit potent anti-inflammatory properties, primarily through the selective inhibition of cyclooxygenase-2 (COX-2).[8][9][10] This selectivity is advantageous as it reduces the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[11] Several compounds have shown anti-inflammatory activity comparable to or even exceeding that of celecoxib, a well-known COX-2 inhibitor.[4][6][12]

Quantitative Data for Anti-inflammatory Activity

| Compound | Assay | Result | Reference Drug | Result (Ref) |

| 2c | Carrageenan-induced rat paw edema | Good activity | Celecoxib | Comparable |

| 2e | Carrageenan-induced rat paw edema | Good activity | Celecoxib | Comparable |

| 9a | Carrageenan-induced rat paw edema | ED₅₀ = 8.58 µmol | Indomethacin | ED₅₀ = 9.68 µmol |

| 9b | Carrageenan-induced rat paw edema | ED₅₀ = 8.94 µmol | Indomethacin | ED₅₀ = 9.68 µmol |

| 3k | Carrageenan-induced rat paw edema | More active | Celecoxib | - |

| 3l | Carrageenan-induced rat paw edema | More active | Celecoxib | - |

Data sourced from multiple studies.[4][6][11]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [4][5][6]

-

Animal Model: Wistar rats are typically used.

-

Grouping: Animals are divided into control, standard (e.g., celecoxib, indomethacin), and test groups.

-

Compound Administration: Test compounds and the standard drug are administered orally at a specified dose (e.g., 20 mg/kg). The control group receives the vehicle.

-

Induction of Edema: After a set time (e.g., 1 hour), a 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.

-

Measurement: The paw volume is measured at various time points (e.g., 0, 3, and 5 hours) after the carrageenan injection using a plethysmometer.

-

Analysis: The percentage inhibition of edema is calculated for each group relative to the control group. The ED₅₀ (the dose that causes 50% inhibition) can also be determined.

Anticancer Activity

Pyrazole benzenesulfonamide derivatives have emerged as promising anticancer agents, exhibiting antiproliferative activity against a wide range of human tumor cell lines.[1][4][7][13] Their mechanisms of action are diverse and include the inhibition of crucial enzymes and signaling pathways involved in tumor growth and progression, such as carbonic anhydrases (CAs), protein kinases, and cyclooxygenase-2 (COX-2).[1]

Quantitative Data for Anticancer Activity

| Compound | Cell Line | Assay | Result (GI₅₀/IC₅₀ in µM) |

| 2f | Leukemia (SR) | NCI-60 Screen | 1.28 |

| 2f | Colon Cancer (COLO 205) | NCI-60 Screen | 1.69 |

| 2f | Non-Small Cell Lung Cancer (EKVX) | NCI-60 Screen | 1.88 |

| 2b | NCI-60 Panel (Average) | NCI-60 Screen | 2.63 |

| 2c | NCI-60 Panel (Average) | NCI-60 Screen | 2.57 |

| 2g | NCI-60 Panel (Average) | NCI-60 Screen | 2.57 |

| 19 | Oral Squamous Cell Carcinoma | Cytotoxicity Assay | 1.6-1.7 |

| 22 | Oral Squamous Cell Carcinoma | Cytotoxicity Assay | 1.6-1.7 |

Data sourced from multiple studies.[4][7][14]

Experimental Protocol: NCI-60 Human Tumor Cell Line Screen [4][7][13]

-

Cell Lines: A panel of 60 different human tumor cell lines, representing leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, breast, prostate, and central nervous system.

-

Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations.

-

Cell Plating: Cells are plated in 96-well microtiter plates and incubated for 24 hours.

-

Drug Addition: The test compound at different concentrations is added to the wells, and the plates are incubated for an additional 48 hours.

-

Assay Termination and Staining: The assay is terminated by fixing the cells, and cellular protein is stained with sulforhodamine B (SRB).

-

Measurement: The absorbance is read on an automated plate reader.

-

Data Analysis: The percentage growth is calculated at each drug concentration level. Three dose-response parameters are calculated for each compound: GI₅₀ (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC₅₀ (concentration for 50% cell kill).

Antimicrobial Activity

Certain pyrazole benzenesulfonamide derivatives have demonstrated significant in vitro antimicrobial activity against a range of bacterial and fungal strains.[3][5][15] They have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal species like Candida albicans.[5][15]

Quantitative Data for Antimicrobial Activity

| Compound | Microorganism | Assay | Result (Zone of Inhibition in mm) | Standard | Result (Standard) |

| 4b | S. aureus | Agar Well Diffusion | Potent | Ofloxacin | - |

| 4d | E. coli | Agar Well Diffusion | Potent | Ofloxacin | - |

| 4e | A. niger | Agar Well Diffusion | Potent | Fluconazole | - |

| 9a | E. coli | - | - | Ampicillin | - |

| 9b | S. aureus | - | Good activity | Ampicillin | - |

Data sourced from multiple studies.[3][15]

Experimental Protocol: Agar Well Diffusion Method [3]

-

Medium Preparation: A sterile nutrient agar medium is poured into sterile Petri dishes.

-

Inoculation: The agar surface is uniformly inoculated with a standardized suspension of the test microorganism.

-

Well Creation: Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile cork borer.

-

Compound Application: A defined volume of the test compound solution (at a specific concentration), the standard antibiotic (e.g., Ofloxacin), and a solvent control (e.g., DMSO) are added to the wells.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Measurement: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters.

Carbonic Anhydrase Inhibition

Benzenesulfonamides are a classic class of carbonic anhydrase (CA) inhibitors. Pyrazole benzenesulfonamide derivatives have been investigated as inhibitors of various human carbonic anhydrase (hCA) isoforms.[16][17] Some of these compounds have shown potent and selective inhibition of tumor-associated isoforms like hCA IX and hCA XII, which are involved in cancer progression, making them attractive targets for anticancer drug development.[14][16]

Quantitative Data for Carbonic Anhydrase Inhibition

| Compound | Isoform | Result (Kᵢ in nM) |

| 4c | hCA IX | < 25.8 |

| 5b | hCA IX | < 25.8 |

| 15 | hCA IX | < 25.8 |

| 19 | hCA IX | 10.1 |

| 26 | hCA IX | 14.5 |

| 22 | hCA IX | 18.5 |

| 4e | hCA II | 750 |

| 6g | hCA I | 36.6 |

| 6g | hCA II | 31.0 |

Data sourced from multiple studies.[14][16][17][18]

Experimental Protocol: Carbonic Anhydrase Inhibition Assay [16]

-

Enzyme and Substrate: Recombinant human CA isoforms (e.g., hCA I, II, IX, XII) are used. The esterase activity of CA is measured using 4-nitrophenyl acetate (NPA) as a substrate.

-

Assay Principle: CA catalyzes the hydrolysis of NPA to 4-nitrophenol, which can be monitored spectrophotometrically at 400 nm.

-

Procedure: The assay is performed in a 96-well plate. The reaction mixture contains buffer, the CA enzyme, and the inhibitor at various concentrations.

-

Reaction Initiation: The reaction is initiated by adding the substrate (NPA).

-

Measurement: The change in absorbance over time is recorded.

-

Analysis: The inhibitory activity is determined by comparing the enzyme activity in the presence and absence of the inhibitor. IC₅₀ values are calculated, and from these, the inhibition constants (Kᵢ) are determined using the Cheng-Prusoff equation.

Kinase Inhibition

Protein kinases are key regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[19][20] Pyrazole benzenesulfonamide derivatives have been identified as potent inhibitors of various kinases, such as LRRK2 (implicated in Parkinson's disease) and TGF-beta type-I receptor (TβRI) kinase (involved in cancer and fibrosis).[21][22]

Quantitative Data for Kinase Inhibition

| Compound Class | Target Kinase | Result (Kᵢ) |

| Pyrazole compounds | TβRI kinase | As low as 15 nM |

| Biaryl-1H-pyrazoles | G2019S-LRRK2 | Potent inhibition |

Data sourced from multiple studies.[21][22]

Experimental Protocol: In Vitro Kinase Assay (TβRI) [22]

-

Substrate: A specific peptide substrate, pSmad3(-3), is used, which is uniquely phosphorylated by TβRI kinase.

-

Reaction Mixture: The assay is conducted in a reaction buffer containing the TβRI kinase, the peptide substrate, ATP (often radiolabeled, e.g., [γ-³³P]ATP), and the test inhibitor at various concentrations.

-

Kinetic Analysis: The reaction is allowed to proceed for a specific time and then stopped.

-

Separation and Detection: The phosphorylated peptide is separated from the unreacted ATP (e.g., using phosphocellulose paper). The amount of incorporated radiolabel is quantified using a scintillation counter.

-

Analysis: The inhibitory potency of the compounds (Kᵢ values) is determined. The mechanism of inhibition (e.g., ATP-competitive) is elucidated through kinetic studies by varying both inhibitor and ATP concentrations.

Conclusion

Pyrazole benzenesulfonamide derivatives are a privileged scaffold in medicinal chemistry, offering a remarkable diversity of biological activities. Their synthetic accessibility and the potential for structural modification allow for the fine-tuning of their pharmacological profiles. The potent and often selective inhibition of key enzymes such as COX-2, carbonic anhydrases, and various protein kinases underscores their therapeutic potential in treating a wide range of diseases, including inflammatory disorders, cancer, and microbial infections. The data and protocols presented in this guide highlight the significant progress made in this field and provide a solid foundation for future research and development of novel therapeutics based on this versatile chemical framework.

References

- 1. dovepress.com [dovepress.com]

- 2. Overview on Biological Activities of Pyrazole Derivatives [ouci.dntb.gov.ua]

- 3. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of some new 2-pyrazolines bearing benzene sulfonamide moiety as potential anti-inflammatory and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Synthesis and antiinflammatory activity of some new 1,3,5-trisubstituted pyrazolines bearing benzene sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of some new 1,3,5-trisubstituted pyrazolines bearing benzene sulfonamide as anticancer and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Polar substitutions in the benzenesulfonamide ring of celecoxib afford a potent 1,5-diarylpyrazole class of COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. tandfonline.com [tandfonline.com]

- 13. eurekaselect.com [eurekaselect.com]

- 14. Investigation of carbonic anhydrase inhibitory effects and cytotoxicities of pyrazole-based hybrids carrying hydrazone and zinc-binding benzenesulfonamide pharmacophores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis of some pyrazolyl benzenesulfonamide derivatives as dual anti-inflammatory antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03276K [pubs.rsc.org]

- 18. Exploration of 3-aryl pyrazole-tethered sulfamoyl carboxamides as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. mdpi.com [mdpi.com]

- 21. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Kinetic characterization of novel pyrazole TGF-beta receptor I kinase inhibitors and their blockade of the epithelial-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]

N-T-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide: A Technical Guide to Potential Biological Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

The compound N-T-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide belongs to the pyrazolyl benzenesulfonamide class of molecules, a scaffold of significant interest in medicinal chemistry. While direct biological data for this specific molecule is limited in publicly available literature, extensive research on structurally related analogs provides a strong basis for predicting its potential biological targets. This technical guide synthesizes the available evidence, focusing on the most probable enzymatic targets: Carbonic Anhydrases (CAs) and Cyclooxygenases (COXs). The well-established role of the benzenesulfonamide moiety as a zinc-binding pharmacophore, coupled with the diverse biological activities of the pyrazole core, suggests a high likelihood of activity against these enzyme families. This document provides a comprehensive overview of the quantitative data from close analogs, detailed experimental protocols for target validation, and visual representations of associated signaling pathways to guide further research and development.

Predicted Biological Targets

Based on the chemical structure, which combines a pyrazole ring with a benzenesulfonamide group, two primary classes of enzymes are predicted as high-probability biological targets.

Carbonic Anhydrases (CAs)

The sulfonamide group (—SO₂NH₂) is a classic zinc-binding group and the foundational pharmacophore for a vast number of carbonic anhydrase inhibitors.[1][2] CAs are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3] They are involved in numerous physiological processes, including pH regulation, CO₂ transport, and biosynthesis.[2][3] Several isoforms are known, with some being associated with specific diseases. In particular, the tumor-associated isoforms hCA IX and XII are key targets in oncology, as their inhibition can disrupt the pH regulation of the tumor microenvironment, leading to reduced proliferation and survival of cancer cells.[4][5]

Cyclooxygenases (COXs)

The 4-(pyrazol-1-yl)benzenesulfonamide scaffold is the core structure of celecoxib, a well-known selective COX-2 inhibitor.[6][7] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[8] There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is inducible and its expression is elevated during inflammation and in various cancers.[8][9] Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[10]

Quantitative Data for Analogous Compounds

No specific inhibitory data for this compound has been identified. However, the following tables summarize the inhibitory activities of closely related pyrazolyl benzenesulfonamide derivatives against the predicted targets.

Table 1: Carbonic Anhydrase Inhibitory Activity of Pyrazolyl Benzenesulfonamide Analogs

| Compound/Analog | Target Isoform | Inhibition Constant (Kᵢ) / IC₅₀ | Reference |

|---|---|---|---|

| 4-(5-Amino-pyrazol-1-yl)benzenesulfonamide derivative 7a | hCA I | Kᵢ = 2758 nM | [6][7] |

| 4-(5-Amino-pyrazol-1-yl)benzenesulfonamide derivative 7a | hCA II | Kᵢ = 138.4 nM | [6][7] |

| 4-(5-Amino-pyrazol-1-yl)benzenesulfonamide derivative 7a | hCA IX | Kᵢ = 13.0 nM | [6][7] |

| 4-(5-Amino-pyrazol-1-yl)benzenesulfonamide derivative 7a | hCA XII | Kᵢ = 5.8 nM | [6][7] |

| 1,2,3-Triazole benzenesulfonamide derivative 17e | hCA IX | IC₅₀ = 25 nM | [4] |

| 1,2,3-Triazole benzenesulfonamide derivative 17e | hCA XII | IC₅₀ = 31 nM | [4] |

| Benzenesulfonamide incorporating pyrazole 15 | hCA II | Kᵢ = 3.3 nM | [11][12] |

| Benzenesulfonamide incorporating pyrazole 10d | hCA I | Kᵢ = 6.2 nM |[11][12] |

Table 2: Cyclooxygenase Inhibitory Activity of Pyrazolyl Benzenesulfonamide Analogs

| Compound/Analog | Target Isoform | IC₅₀ | Selectivity Index (COX-1/COX-2) | Reference |

|---|---|---|---|---|

| 4-(5-Amino-pyrazol-1-yl)benzenesulfonamide derivative 7a | COX-1 | 10.4 µM | 212.24 | [6][7] |

| 4-(5-Amino-pyrazol-1-yl)benzenesulfonamide derivative 7a | COX-2 | 49 nM | 212.24 | [6][7] |

| 4-(5-Amino-pyrazol-1-yl)benzenesulfonamide derivative 7b | COX-1 | 12.5 µM | 208.33 | [6][7] |

| 4-(5-Amino-pyrazol-1-yl)benzenesulfonamide derivative 7b | COX-2 | 60 nM | 208.33 | [6][7] |

| Hybrid pyrazole analogue 5u | COX-1 | >100 µM | 74.92 | [10] |

| Hybrid pyrazole analogue 5u | COX-2 | 1.79 µM | 74.92 | [10] |

| Benzenesulfonamide-triazole conjugate 6b | COX-1 | 11.25 µM | 281.25 | [13] |

| Benzenesulfonamide-triazole conjugate 6b | COX-2 | 0.04 µM | 281.25 |[13] |

Table 3: Anticancer Activity of Related Benzenesulfonamide Derivatives

| Compound/Analog | Cell Line | IC₅₀ | Reference |

|---|---|---|---|

| Benzenesulfonate derivative BS3 | K562 (Leukemia) | 0.08 µM | [14] |

| Benzenesulfonamide derivative 17e | HEPG-2 (Liver) | 3.44 µM | [4] |

| Benzenesulfonamide derivative 17e | MCF-7 (Breast, hypoxic) | 1.39 µM | [4] |

| Benzenesulfonamide derivative 17e | MDA-MB-231 (Breast, hypoxic) | 0.76 µM |[4] |

Experimental Protocols

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Method)

This assay measures the ability of a compound to inhibit the CA-catalyzed hydration of CO₂.

Principle: An Applied Photophysics stopped-flow instrument is used to measure the kinetics of the CA-catalyzed CO₂ hydration reaction. The assay follows the change in pH using a pH indicator (e.g., phenol red). The initial rates of the reaction are measured over a short period (10-100 seconds).[15]

Materials:

-

Purified human CA isoforms (e.g., hCA I, II, IX, XII)

-

Applied Photophysics stopped-flow instrument

-

Buffer: 20 mM HEPES (pH 7.4) with 20 mM NaBF₄ (for constant ionic strength)[15]

-

pH Indicator: 0.2 mM Phenol Red[15]

-

Substrate: CO₂-saturated water (concentrations ranging from 1.7 to 17 mM)[15]

-

Test Compound (e.g., this compound) dissolved in DMSO

-

Reference Inhibitor: Acetazolamide (AZA)

Procedure:

-

Prepare solutions of the CA enzyme and the test compound in the HEPES buffer.

-

The enzyme solution (with or without the inhibitor) is rapidly mixed with the CO₂-saturated water containing the phenol red indicator in the stopped-flow instrument.[16]

-

Monitor the change in absorbance at 557 nm as the pH decreases due to the formation of carbonic acid.[15]

-

Calculate the initial rate of reaction for each inhibitor concentration from the linear portion of the absorbance change over time.[16]

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Calculate inhibition constants (Kᵢ) by fitting the data to the appropriate inhibition model.[16]

Cyclooxygenase (COX) Inhibition Assay (Fluorometric)

This assay determines the ability of a compound to inhibit COX-1 and COX-2 activity.

Principle: The assay is based on the fluorometric detection of Prostaglandin G2 (PGG2), the intermediate product generated by the COX enzyme from arachidonic acid. A probe is used that fluoresces upon interaction with PGG2.[17]

Materials:

-

COX-1 and COX-2 Inhibitor Screening Kit (e.g., from Cayman Chemical or Assay Genie)[17][18]

-

Recombinant human COX-1 and COX-2 enzymes

-

COX Assay Buffer

-

Heme (cofactor)

-

Arachidonic Acid (substrate)

-

Fluorometric Probe

-

Test Compound dissolved in DMSO

-

Reference Inhibitors: SC-560 (for COX-1), Celecoxib (for COX-2)

-

96-well white opaque plate

-

Fluorescence plate reader (Ex/Em = 535/587 nm)

Procedure:

-

Enzyme Preparation: Reconstitute and dilute the COX-1 and COX-2 enzymes in the assay buffer as per the kit instructions.

-

Reaction Setup: To wells of a 96-well plate, add the assay buffer, heme, and the respective COX enzyme.

-

Inhibitor Addition: Add the test compound at various concentrations to the designated wells. For control wells, add DMSO (100% activity) or a known inhibitor (inhibitor control).

-

Pre-incubation: Incubate the plate for a specified time (e.g., 10 minutes) at 37°C to allow the inhibitor to interact with the enzyme.[18]

-

Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate to all wells.

-

Measurement: Immediately measure the fluorescence kinetically for 5-10 minutes at 25°C (Ex/Em = 535/587 nm).[17]

-

Data Analysis:

-

Calculate the rate of reaction (slope) from the linear portion of the fluorescence curve.

-

Calculate the percent inhibition for each concentration of the test compound relative to the 100% activity control.

-

Determine the IC₅₀ value by plotting percent inhibition versus the logarithm of the inhibitor concentration.

-

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of a compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell lines (e.g., HEPG-2, MCF-7)

-

Cell culture medium and supplements

-

96-well tissue culture plates

-

Test Compound dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle (DMSO) controls.

-

MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals. Agitate the plate on an orbital shaker for 15 minutes.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.[19]

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control.

-

Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value.

-

Signaling Pathways and Experimental Workflows

Carbonic Anhydrase Signaling

Carbonic anhydrases, particularly the tumor-associated isoform CA IX, play a critical role in maintaining the pH homeostasis of cancer cells. In the hypoxic tumor microenvironment, increased glycolysis leads to acidification. CA IX, located on the cell surface, converts extracellular CO₂ to bicarbonate and protons. The protons contribute to the acidic extracellular environment, which promotes tumor invasion and metastasis, while the bicarbonate is transported into the cell to maintain a slightly alkaline intracellular pH, which is favorable for cell proliferation and survival.[20][21]

COX-2 Signaling Pathway

The COX-2 enzyme converts arachidonic acid into prostaglandin H₂ (PGH₂), which is further metabolized to various prostaglandins, most notably prostaglandin E₂ (PGE₂).[8] In cancer and inflammation, PGE₂ can bind to its receptors (EP1-4) on the cell surface, activating downstream signaling pathways such as the PKA, β-catenin, and PI3K/AKT pathways.[8][22] These pathways can promote cell proliferation, angiogenesis, invasion, and suppress the immune response, thereby contributing to tumor growth and inflammation.[9][23]

References

- 1. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Frontiers | Carbonic anhydrase versatility: from pH regulation to CO2 sensing and metabolism [frontiersin.org]

- 4. Novel benzenesulfonamide derivatives as potential selective carbonic anhydrase IX, XII inhibitors with anti-proliferative activity: Design, synthesis and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-(5-Amino-pyrazol-1-yl)benzenesulfonamide derivatives as novel multi-target anti-inflammatory agents endowed with inhibitory activity against COX-2, 5-LOX and carbonic anhydrase: Design, synthesis, and biological assessments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. assaygenie.com [assaygenie.com]

- 18. cdn.caymanchem.com [cdn.caymanchem.com]

- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Intracellular Carbonic Anhydrase Activity Sensitizes Cancer Cell pH Signaling to Dynamic Changes in CO2 Partial Pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Carbonic Anhydrases: A Superfamily of Ubiquitous Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. ijbs.com [ijbs.com]

The Pyrazole Scaffold: A Cornerstone in Modern Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals

The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have enabled the development of a diverse array of therapeutic agents across various disease areas. This technical guide provides an in-depth review of pyrazole-containing compounds in drug discovery, focusing on their synthesis, biological evaluation, and mechanisms of action, with a particular emphasis on key approved drugs.

Physicochemical Properties and Pharmacological Significance

The pyrazole nucleus imparts favorable physicochemical properties to drug candidates, including metabolic stability and balanced lipophilicity. The two nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets. These characteristics have contributed to the successful development of over 40 FDA-approved drugs containing a pyrazole core.[1]

Key Therapeutic Areas and Approved Drugs

Pyrazole-containing compounds have demonstrated efficacy in a wide range of therapeutic areas, including inflammation, cancer, and viral infections. The versatility of the pyrazole scaffold is highlighted by the diverse mechanisms of action of approved drugs.

Anti-inflammatory Agents: Targeting COX-2

Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, is a prominent example of a pyrazole-based anti-inflammatory drug. By selectively inhibiting COX-2, Celecoxib reduces the production of prostaglandins that mediate inflammation and pain, with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.

Anticancer Therapeutics: Kinase Inhibition

The pyrazole moiety is a key component in numerous targeted cancer therapies, particularly kinase inhibitors.

-

Crizotinib: An inhibitor of anaplastic lymphoma kinase (ALK) and ROS1 tyrosine kinases, Crizotinib is used in the treatment of non-small cell lung cancer (NSCLC) harboring specific genetic rearrangements.[2]

-

Ruxolitinib: This compound is a potent inhibitor of Janus kinases (JAK1 and JAK2) and is approved for the treatment of myelofibrosis and polycythemia vera.[3] By blocking the JAK/STAT signaling pathway, Ruxolitinib modulates the production of inflammatory cytokines and inhibits the proliferation of malignant cells.

Other Therapeutic Applications

Beyond inflammation and cancer, pyrazole-containing drugs are utilized in various other therapeutic contexts. For instance, some derivatives have been investigated for their potential as antiviral and antimicrobial agents.

Quantitative Bioactivity Data

The following tables summarize the in vitro bioactivity of key pyrazole-containing drugs against their primary targets and in cell-based assays.

Table 1: In Vitro Kinase Inhibitory Activity of Pyrazole-Containing Drugs

| Compound | Target Kinase | IC50 (nM) | Reference |

| Celecoxib | COX-2 | 40 | [4] |

| Crizotinib | ALK | Varies by cell line | [2] |

| Ruxolitinib | JAK1 | 3.3 | [3] |

| Ruxolitinib | JAK2 | 2.8 | [3] |

Table 2: In Vitro Anti-proliferative Activity of Pyrazole-Containing Drugs

| Compound | Cell Line | IC50 (µM) | Reference |

| Pyrazole Derivative 6 | HCT116 | 0.39 | [5] |

| Pyrazole Derivative 6 | MCF7 | 0.46 | [5] |

| Pyrazole Derivative 24 | HepG2 | 0.05 | [5] |

| Pyrazole Derivative 25 | HCT116 | 0.035 | [5] |

Signaling Pathways

The therapeutic effects of many pyrazole-containing drugs are mediated through the modulation of specific signaling pathways.

References

- 1. benchchem.com [benchchem.com]

- 2. CN102391184A - Synthesis method of celecoxib - Google Patents [patents.google.com]

- 3. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. benchchem.com [benchchem.com]

Unveiling N-t-Butyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide: A Technical Guide on a Novel Chemical Entity

For Immediate Release

This technical guide provides an in-depth analysis of the novelty and background of N-t-Butyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide, a heterocyclic compound with significant potential for researchers, scientists, and drug development professionals. This document outlines its chemical identity, probable synthetic routes, and places it within the broader context of biologically active pyrazole-benzenesulfonamide derivatives.

Executive Summary

This compound is a distinct chemical entity, identified by its CAS number 1199773-25-5 and molecular formula C13H16BrN3O2S. While direct scientific literature on this specific compound is not currently available, its structural components—a 4-bromopyrazole, a benzenesulfonamide linker, and an N-t-butyl group—suggest its novelty and potential utility as a building block in medicinal chemistry, particularly in the development of targeted protein degraders. The broader family of pyrazole-containing benzenesulfonamides has been extensively investigated and has yielded compounds with a wide array of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents. This guide synthesizes the available information on related compounds to infer the background and potential significance of this compound.

Chemical Identity and Properties

A clear definition of the molecule's key characteristics is foundational for any further research.

| Property | Value |

| Systematic Name | N-tert-butyl-4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonamide |

| CAS Number | 1199773-25-5 |

| Molecular Formula | C13H16BrN3O2S |

| Molecular Weight | 358.26 g/mol |

| Canonical SMILES | CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)N2C=C(C=N2)Br |

| Physical Form | Solid (predicted) |

| Solubility | Likely soluble in organic solvents such as DMSO, DMF, and chlorinated hydrocarbons. |

Novelty and Background

The novelty of this compound stems from the specific combination of its constituent chemical moieties. A comprehensive search of scientific databases and patent literature did not yield any publications detailing the synthesis or biological evaluation of this exact molecule. Its commercial availability from chemical suppliers, where it is sometimes categorized as a "Protein Degrader Building Block," strongly suggests its role as a novel intermediate for the synthesis of more complex molecules, such as Proteolysis Targeting Chimeras (PROTACs).

The broader class of compounds, pyrazolyl-benzenesulfonamides, has a rich history in medicinal chemistry. The pyrazole ring is a well-established pharmacophore present in numerous approved drugs. When coupled with a benzenesulfonamide scaffold, it gives rise to molecules with a diverse range of biological activities. Notably, the blockbuster anti-inflammatory drug Celecoxib features a pyrazole and a benzenesulfonamide moiety, highlighting the therapeutic potential of this structural combination.

Proposed Synthesis: Experimental Protocol

Based on established synthetic methodologies for analogous compounds, a plausible route to this compound is the N-arylation of 4-bromopyrazole with N-t-butyl-4-fluorobenzenesulfonamide.

Reaction Scheme:

An In-Depth Technical Guide to the Application of N-T-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide in Targeted Protein Degradation

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound N-T-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide is recognized as a chemical building block for protein degraders.[1] This guide presents a hypothetical application of this molecule as a precursor to a warhead for a novel PROTAC (Proteolysis Targeting Chimera) targeting the hypothetical Protein of Interest "X" (POX). The subsequent experimental data and protocols are illustrative of a typical PROTAC development workflow.

Introduction to Targeted Protein Degradation (TPD)

Targeted protein degradation (TPD) is a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery, primarily the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[2][3] Unlike traditional inhibitors that block a protein's function, TPD technologies, such as PROTACs and molecular glues, lead to the removal of the target protein.[2]